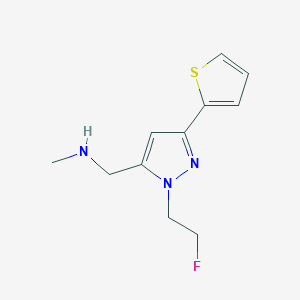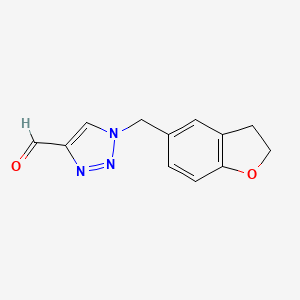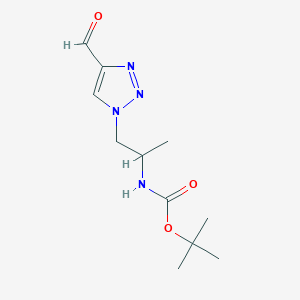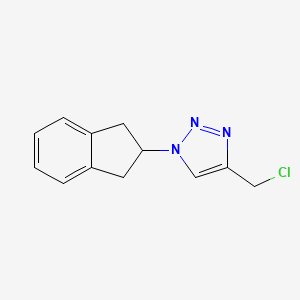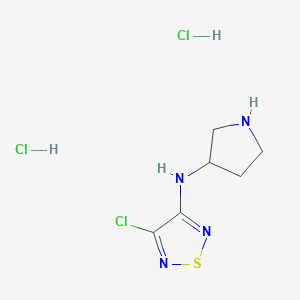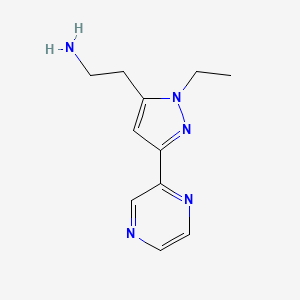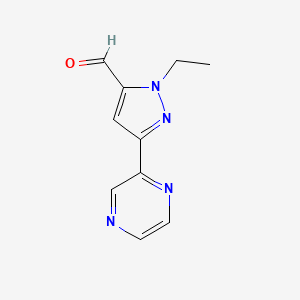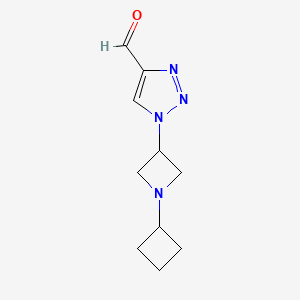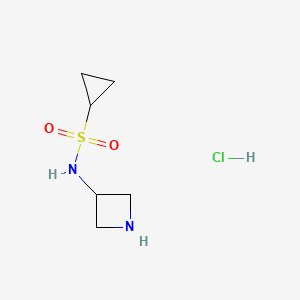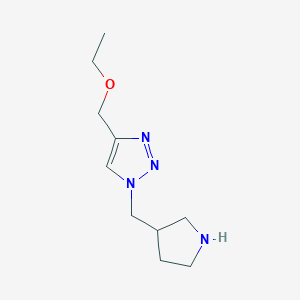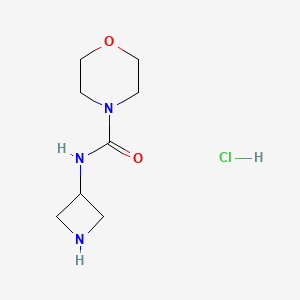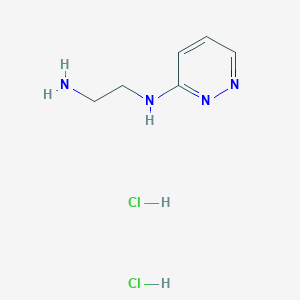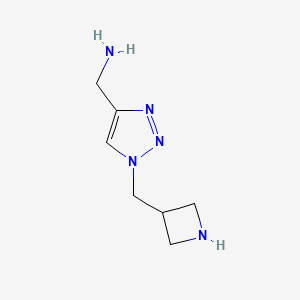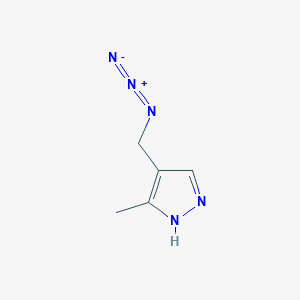
4-(azidomethyl)-3-methyl-1H-pyrazole
Vue d'ensemble
Description
4-(Azidomethyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. It is a five-membered heterocyclic ring with two nitrogen atoms, one carbon atom, and two hydrogen atoms. This compound is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been studied extensively for its unique properties and potential applications in the laboratory.
Applications De Recherche Scientifique
Chemical Shifts and Structural Analysis
- 13C NMR Chemical Shifts of Pyrazole Derivatives : A study by Cabildo, Claramunt, and Elguero (1984) reported 13C shielding data for 100 derivatives of pyrazole, which included a wide range of substituents like azido groups. This research provides foundational knowledge for understanding the electronic environment and structural elucidation of pyrazole compounds, including those similar to 4-(azidomethyl)-3-methyl-1H-pyrazole (Cabildo, Claramunt, & Elguero, 1984).
Synthetic Applications and Methodologies
C-H Arylation of Pyrazoles : Goikhman, Jacques, and Sames (2009) developed a catalytic intermolecular C-H arylation of pyrazoles, demonstrating a new approach to complex arylated pyrazoles synthesis. This method is significant for constructing pyrazole derivatives with various substituents, potentially including 4-(azidomethyl)-3-methyl-1H-pyrazole derivatives, and highlights the versatility of pyrazole cores in organic synthesis (Goikhman, Jacques, & Sames, 2009).
Multicomponent Pyrazole Synthesis : Pearce et al. (2020) reported on the oxidative coupling of alkynes, nitriles, and Ti imidos for the synthesis of multisubstituted pyrazoles. This innovative method avoids hazardous reagents and forms the N-N bond in the final step, showcasing a novel pathway for creating pyrazole derivatives that could include 4-(azidomethyl)-3-methyl-1H-pyrazole (Pearce et al., 2020).
Biological and Medicinal Applications
Antioxidant Activity of Pyranopyrazoles : A study by Aliabadi and Mahmoodi (2016) explored the synthesis of pyranopyrazoles and their antioxidant activity, indicating the potential of pyrazole derivatives in pharmacology and as antioxidant agents. This suggests that compounds like 4-(azidomethyl)-3-methyl-1H-pyrazole could be precursors or part of antioxidant studies (Aliabadi & Mahmoodi, 2016).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : Research by Titi et al. (2020) on pyrazole derivatives highlighted their potential antitumor, antifungal, and antibacterial activities. The structural versatility of pyrazole compounds, including those related to 4-(azidomethyl)-3-methyl-1H-pyrazole, underscores their importance in developing new therapeutic agents (Titi et al., 2020).
Propriétés
IUPAC Name |
4-(azidomethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c1-4-5(2-7-9-4)3-8-10-6/h2H,3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHKCFSUMFOYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



